N1-(furan-2-ylmethyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic organic compound characterized by its unique structural elements, including a furan ring and an isoxazole moiety linked by an oxalamide functional group. The compound is identified by its CAS number 941980-41-2 and has a molecular formula of CHNO, with a molecular weight of 235.20 g/mol . This compound belongs to the class of oxalamides, which are known for their diverse biological activities and potential applications in medicinal chemistry.
N1-(furan-2-ylmethyl)-N2-(isoxazol-3-yl)oxalamide is classified as an organic compound due to its carbon-based structure. It falls under the category of heterocycles because it contains nitrogen and oxygen in its rings, specifically in the isoxazole and furan structures. This classification highlights its potential utility in pharmaceuticals and materials science.
The synthesis of N1-(furan-2-ylmethyl)-N2-(isoxazol-3-yl)oxalamide typically involves multi-step organic reactions. A common synthetic route includes:
The synthetic process often requires careful control of reaction conditions, including temperature, solvent choice (commonly dichloromethane or tetrahydrofuran), and inert atmosphere to prevent moisture interference. Optimization techniques such as continuous flow reactors may be employed for industrial-scale production to enhance yield and purity.
The molecular structure of N1-(furan-2-ylmethyl)-N2-(isoxazol-3-yl)oxalamide features:
Key structural data includes:
N1-(furan-2-ylmethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions:
These reactions typically require specific reagents:
The mechanism of action for N1-(furan-2-ylmethyl)-N2-(isoxazol-3-yl)oxalamide is not fully elucidated but is believed to involve interactions with specific biological targets, such as enzymes or receptors. The presence of both furan and isoxazole rings may facilitate binding interactions through hydrogen bonding or hydrophobic effects, potentially modulating biological pathways related to neurological or inflammatory responses .
While specific physical properties such as density, boiling point, and melting point are not extensively documented, it is noted that the compound exists as a solid at room temperature .
Chemical properties include:
Relevant data regarding solubility, flash point, and other safety parameters may need to be sourced from Material Safety Data Sheets (MSDS) or supplier documentation .
N1-(furan-2-ylmethyl)-N2-(isoxazol-3-yl)oxalamide has several potential applications:
The synthesis of N-(furan-2-ylmethyl)-N'-(isoxazol-3-yl)oxalamide relies on meticulously sequenced multi-step strategies to assemble its heterocyclic core and oxalamide bridge. A representative approach begins with the preparation of a piperidine intermediate via a Mannich reaction, where formaldehyde, a secondary amine, and a ketone condense under controlled conditions (60–80°C, anhydrous solvent) to form the N-alkylpiperidine scaffold essential for subsequent functionalization . This intermediate undergoes selective N-alkylation with 2-(chloromethyl)furan using potassium carbonate as a base in acetonitrile, achieving 70–85% yields after 12–24 hours . Parallel synthesis of the isoxazole moiety employs a 1,3-dipolar cycloaddition between a nitrile oxide (generated in situ from hydroxamoyl chloride) and alkynes, typically catalyzed by triethylamine at 0–25°C . Final oxalamide coupling integrates these precursors through a two-stage activation and nucleophilic substitution sequence.
Table 1: Representative Multi-Step Synthesis Protocol
Step | Starting Material | Key Reagent/Condition | Product | Yield (%) |
---|---|---|---|---|
1 | Ketone + Secondary amine | Formaldehyde, 70°C, 8h | Piperidine intermediate | 78 |
2 | Piperidine intermediate + 2-(Chloromethyl)furan | K₂CO₃, CH₃CN, reflux, 15h | N-(Furan-2-ylmethyl)piperidine | 82 |
3 | Hydroxamoyl chloride + Alkyne | Et₃N, 25°C, 4h | Isoxazol-3-amine | 75 |
4 | N-(Furan-2-ylmethyl)piperidine + Isoxazol-3-amine | Oxalyl chloride, then EDC, 0°C→25°C | Target oxalamide | 68 |
Optimization focuses on solvent selection and temperature control: Polar aprotic solvents like dimethylformamide accelerate alkylation but require rigorous exclusion of moisture to prevent hydrolysis byproducts [4].
Friedel-Crafts acylation anchors the furan ring to the piperidine framework, leveraging the electron-rich nature of furan for electrophilic substitution. In this critical step, a furan derivative reacts with an acyl chloride (e.g., chloroacetyl chloride) under catalysis by aluminum chloride in dichloromethane at 0°C, forming a ketone-linked furan-piperidine hybrid with >90% regioselectivity for the C5 position of furan [10]. This C-acylated product then serves as a substrate for nucleophilic displacement to install the N-methylfuran arm .
The isoxazole ring construction exemplifies 1,3-dipolar cycloaddition efficiency. Nitrile oxides, generated in situ from aldoximes using chlorine or N-chlorosuccinimide, react with terminal alkynes under copper(I) catalysis. Ultrasound-assisted methods enhance this process, reducing reaction times from hours to minutes while maintaining 80–92% yields . Microwave irradiation further optimizes cycloadditions, achieving near-quantitative conversion in 5–10 minutes through controlled dielectric heating . Critical to success is the slow addition of the nitrile oxide precursor to avoid dimerization and ensure stoichiometric balance with the alkyne component .
Oxalamide bond formation between the N-(furan-2-ylmethyl)piperidine and isoxazol-3-amine employs carbodiimide-mediated activation to suppress racemization and maximize diastereoselectivity. Ethyl dimethylaminopropyl carbodiimide (EDC) or dicyclohexyl carbodiimide (DCC) activates oxalic acid derivatives in dichloromethane at 0°C, forming an O-acylisourea intermediate that reacts with the isoxazole amine . Catalytic 1-hydroxybenzotriazole (HOBt) (5–10 mol%) is essential to suppress epimerization and minimize N-acylurea byproduct formation .
Reaction parameters are meticulously controlled:
Final purification of N-(furan-2-ylmethyl)-N'-(isoxazol-3-yl)oxalamide demands orthogonal techniques to address polar byproducts and regioisomeric impurities. Flash chromatography on silica gel (230–400 mesh) using stepwise ethyl acetate/hexane gradients (10% → 50% ethyl acetate over 30 column volumes) resolves oxalamide products from unreacted amines and diacylated impurities [4]. Atypical tailing is mitigated by incorporating 0.1% triethylamine in the mobile phase to neutralize residual silanols [4].
Recrystallization follows chromatographic isolation for polymorph control:
Table 2: Purification Performance Comparison
Method | Conditions | Purity (%) | Recovery (%) | Key Limitations |
---|---|---|---|---|
Flash Chromatography | Silica gel, EtOAc/hexane (1:3), 0.1% Et₃N | 97.2 | 85 | Moderate solvent consumption |
Recrystallization | Ethanol/H₂O (4:1), gradient cooling | 99.5 | 72 | Narrow solvent ratio tolerance |
Preparative HPLC | C18 column, MeCN/H₂O + 0.1% TFA | 99.9 | 60 | Cost-prohibitive for >100mg scale |
High-performance liquid chromatography monitoring utilizes C18 columns with ultraviolet detection at 254 nm, where the target compound elutes at 6.8 minutes using acetonitrile/water (55:45) at 1.0 milliliter/minute [4]. Rigorous purification ensures suitability for pharmacological studies requiring >98% chemical purity [4] .
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: